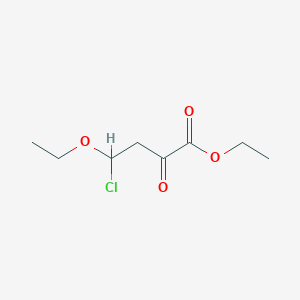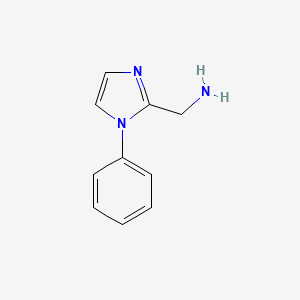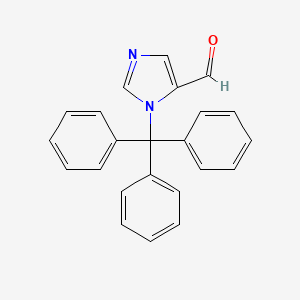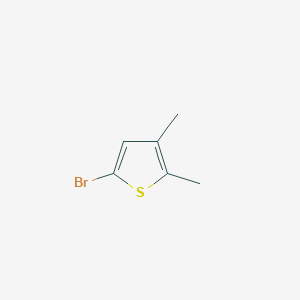
5-Bromo-2,3-dimethylthiophene
Descripción general
Descripción
5-Bromo-2,3-dimethylthiophene is an organosulfur compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of bromine and methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Mecanismo De Acción
Target of Action
5-Bromo-2,3-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene and its derivatives are known to undergo electrophilic substitution reactions . Thiophene is a π-excessive heteroaromatic, meaning it easily reacts with electrophiles . Direct bromination by bromine in acetic acid or in chloroform allows the synthesis of brominated thiophenes .
Biochemical Pathways
Thiophene derivatives are known to be involved in various reactions, including suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The success of the sm cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethylthiophene typically involves the bromination of 2,3-dimethylthiophene. One common method is as follows :
Starting Material: 2,3-Dimethylthiophene.
Reagent: N-Bromosuccinimide (NBS).
Solvent: Glacial acetic acid.
Reaction Conditions: The reaction mixture is heated to 50°C for 10 minutes.
The reaction proceeds as follows:
2,3-Dimethylthiophene+N-Bromosuccinimide→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-dimethylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or polyaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution: 5-Methoxy-2,3-dimethylthiophene.
Oxidation: this compound sulfoxide.
Coupling: 5,5’-Bis(2,3-dimethylthiophene).
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dimethylthiophene has several applications in scientific research:
Organic Semiconductors: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Acts as a building block for the synthesis of advanced materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development due to its unique structural features.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,5-dimethylthiophene: Similar structure but different substitution pattern.
5-Iodo-2,3-dimethylthiophene: Iodine instead of bromine.
2,3,5-Trisubstituted Thiophenes: Various substituents on the thiophene ring.
Uniqueness
5-Bromo-2,3-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of bromine allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-bromo-2,3-dimethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLUJWBTPVWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


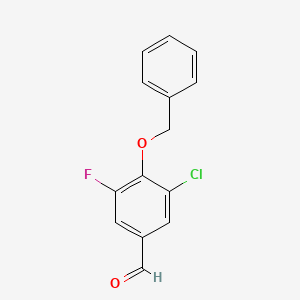
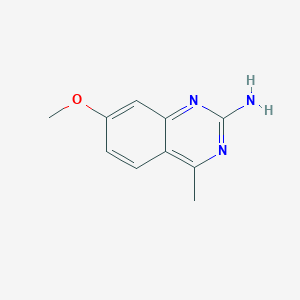
![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)
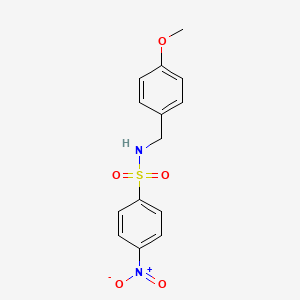
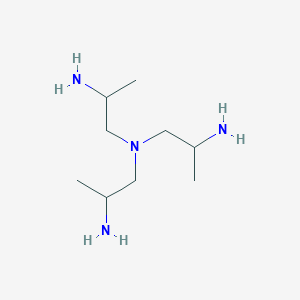

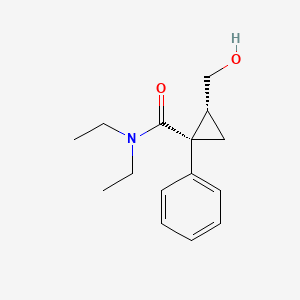
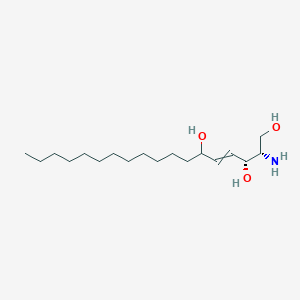
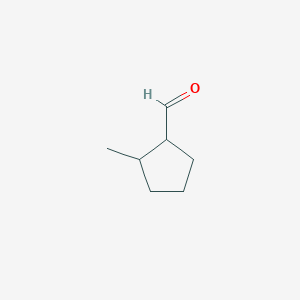
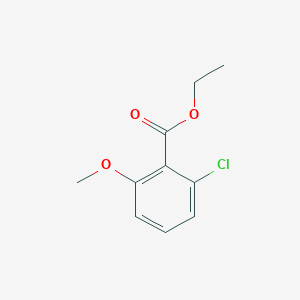
![ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B3245772.png)
